1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea
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Overview
Description
1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea is a complex organic compound that features a unique structure combining a chlorophenyl group, a dimethylaminomethyl group, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the dimethylaminomethyl group and the chlorophenyl group. The final step involves the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-{1-methyl-5-nitroimidazol-2-yl}urea
- 1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}thiourea
- 1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}carbamate
Uniqueness
1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-22(2)10-15-12-9-11(7-8-16(12)24-21-15)19-17(23)20-14-6-4-3-5-13(14)18/h3-9H,10H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCGSRCDMORXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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